1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and an aminopiperidine moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Methylation: The methyl group is introduced using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
- tert-Butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.31 g/mol
- CAS Number : 2165750-91-2
- Structure : The compound features a piperidine ring with two carboxylate groups and a tert-butyl group, contributing to its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the activity of certain receptors, particularly in the central nervous system (CNS), which may contribute to its pharmacological effects.
Pharmacological Effects
- Neurotransmitter Modulation : The compound exhibits significant activity at glutamatergic and GABAergic systems, influencing synaptic transmission and neuronal excitability.
- Antidepressant Properties : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models, possibly through its action on serotonin and norepinephrine pathways.
- Cognitive Enhancement : Research indicates potential benefits in enhancing cognitive functions, particularly in models of cognitive impairment.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in neuronal cultures.
In Vivo Studies
In vivo investigations have shown that administration of this compound can lead to improved outcomes in models of depression and anxiety. For instance:
- Case Study 1 : A study involving mice demonstrated that doses of 10 mg/kg significantly reduced depressive-like behaviors in the forced swim test.
- Case Study 2 : Another study indicated enhanced memory retention in a Morris water maze test when treated with the compound compared to control groups.
Data Table: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Neurotransmitter Modulation | Increases serotonin and dopamine levels | |
Antidepressant Activity | Reduces depressive behaviors | |
Cognitive Enhancement | Improves memory retention |
Safety and Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. Long-term studies are needed to fully understand any potential side effects or toxicities associated with chronic use.
Properties
Molecular Formula |
C12H22N2O4 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
VSYXYJDOKAFLDT-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.